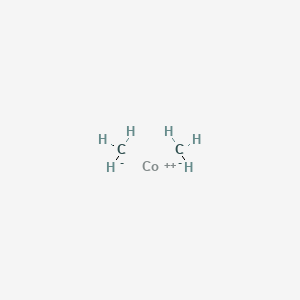![molecular formula C17H16O2S B14323784 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole CAS No. 112157-81-0](/img/structure/B14323784.png)
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a phenylsulfanyl group
Métodos De Preparación
The synthesis of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of a benzodioxole derivative with a phenylsulfanyl-substituted butenyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar compounds to 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole include:
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol: This compound shares the phenylsulfanyl group but differs in its core structure.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Heterocyclic compounds: These compounds, like benzodioxole derivatives, are widely used in medicinal chemistry and have various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
112157-81-0 |
|---|---|
Fórmula molecular |
C17H16O2S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-(2-phenylsulfanylbut-3-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H16O2S/c1-2-14(20-15-6-4-3-5-7-15)10-13-8-9-16-17(11-13)19-12-18-16/h2-9,11,14H,1,10,12H2 |
Clave InChI |
SUVSBJMJVFPOSG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)
![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
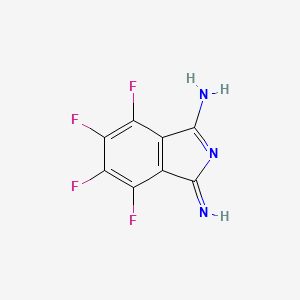
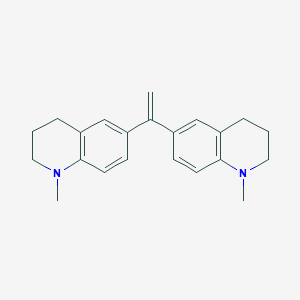
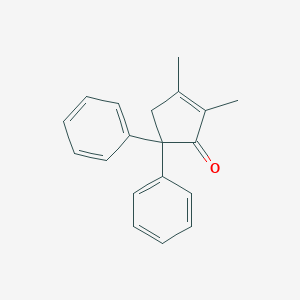
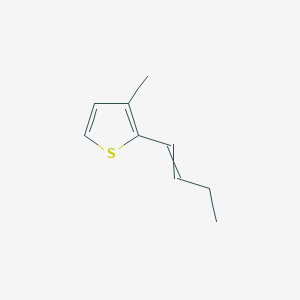
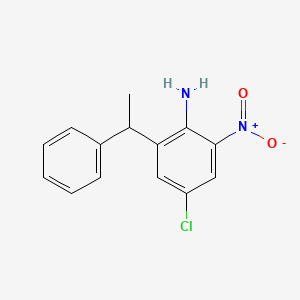
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
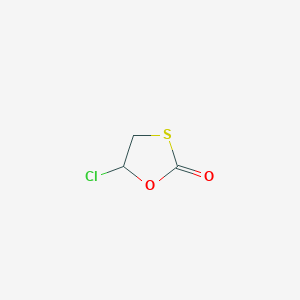
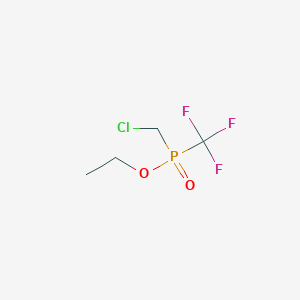
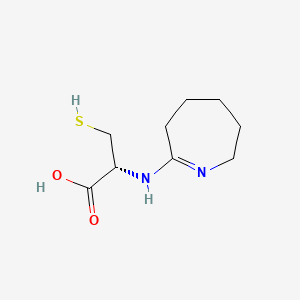
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
